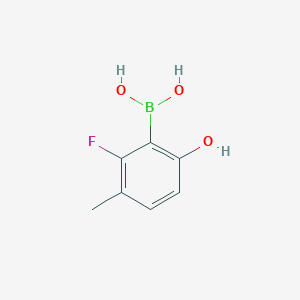

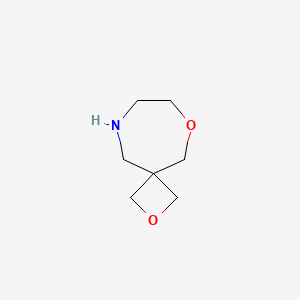

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . Protodeboronation of alkyl boronic esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .科学的研究の応用

Boronic Acid-Diol Complexation : Boronic acids, including derivatives like (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid, are used in biomaterials for their ability to bind with biologically relevant diols such as saccharides and peptidoglycans. This binding capability is essential for developing dynamic covalent or responsive hydrogels in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Synthesis and Structure : Amino-3-fluorophenyl boronic acid, a close relative of the specified compound, is synthesized for use in constructing glucose sensing materials that operate at physiological pH. These compounds are significant in pharmaceuticals and synthetic chemistry, including in Suzuki cross-coupling reactions (Das et al., 2003).

Sugar Recognition in Water : Boronic acid fluorophore complexes, including those similar to (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid, have been designed for selective sugar recognition in water. These complexes demonstrate significant shifts in fluorescence emission under neutral conditions upon sugar binding, making them useful in biological and chemical sensing applications (Tong et al., 2001).

Properties of Fluorine Substituents : The presence of fluorine substituents in phenylboronic compounds, such as (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid, affects their properties including acidity, hydrolytic stability, and spectroscopic properties. These characteristics are crucial in applications ranging from organic synthesis to biology and medicine (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Fluorescent Chemosensors for Sugar Detection : Polymerizable boronic acid monomers have been developed to create hydrogels capable of accurately determining saccharide concentrations. These cationic boronic acids interact with anionic fluorophores to form a two-component sugar-sensing system, demonstrating the potential of boronic acids in biochemical sensing (Bruen, Delaney, Diamond, & Florea, 2018).

特性

IUPAC Name |

(2-fluoro-6-hydroxy-3-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,10-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBYPAUPNICLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)

![Methyl 2-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2927937.png)

![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)

![N-(3-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2927950.png)